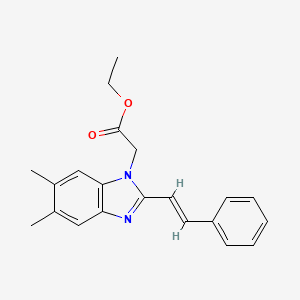

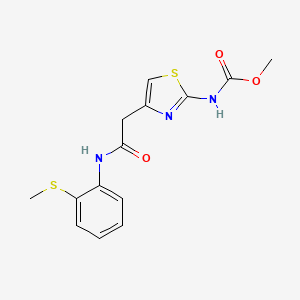

![molecular formula C22H22N4O3S B2598181 {[3-(4-Methoxybenzyl)-6-morpholin-4-yl-4-oxo-3,4-dihydroquinazolin-2-yl]thio}acetonitrile CAS No. 689771-20-8](/img/structure/B2598181.png)

{[3-(4-Methoxybenzyl)-6-morpholin-4-yl-4-oxo-3,4-dihydroquinazolin-2-yl]thio}acetonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

The molecular structure of this compound is characterized by a quinazolinone ring, a morpholine ring, a methoxybenzyl group, and a thioacetonitrile group. These functional groups contribute to the compound’s reactivity and potential applications.Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, similar compounds are known to participate in a variety of reactions. For example, quinazolinones can undergo reactions with various nucleophiles and electrophiles . The presence of the thioacetonitrile group may also influence the compound’s reactivity .Wissenschaftliche Forschungsanwendungen

Spiro-Cyclisation and Rearrangement Mechanisms : The compound has been involved in studies related to spiro-cyclisation mechanisms. Harcourt, Taylor, and Waigh (1978) investigated methoxybenzylamino-acetonitriles with benzyl or phenethyl substituents, which undergo spiro-cyclisation in concentrated sulphuric acid, followed by rearrangement to the benzene ring of the substituent, resulting in products like tetrahydroisoquinoline or 2-benzazepine (Harcourt, Taylor, & Waigh, 1978).

Photochemical Synthesis Applications : Ikeda et al. (1977) conducted studies on photochemical synthesis of tetrahydroisoquinolines from N-chloroacetylbenzylamines. This research demonstrated the formation of various hydroxy-tetrahydroisoquinolines and methylisoquinoline derivatives through photocyclization, extending the synthesis to benzyl-isoquinoline derivatives (Ikeda, Hirao, Okuno, Numao, & Yonemitsu, 1977).

Cyclisation Mechanisms and Dual Pathways : Harcourt, Taylor, and Waigh (1978) also explored the cyclisation of dimethoxybenzylaminoacetonitriles, suggesting a dual mechanism for cyclisation involving electrophilic attacks and rearrangement to an iminium ion, which can lead to various chemical products (Harcourt, Taylor, & Waigh, 1978).

Hydrogen Abstraction Studies : Jornet, Tormos, and Miranda (2011) studied hydrogen abstraction by excited triplet states of compounds like 4-methoxybenzophenone, contributing to understanding the photobehavior of mixed triplets and providing insights into solvent-dependent reactions (Jornet, Tormos, & Miranda, 2011).

Lanthanide Ion Complexes and Luminescence : Research by De Bettencourt-Dias, Viswanathan, and Rollett (2007) on luminescent lanthanide ion complexes highlights the role of thiophene-derivatized compounds in creating luminescent solutions, which can have applications in photophysics and materials science (De Bettencourt-Dias, Viswanathan, & Rollett, 2007).

Tautomerism and Structural Analysis in Synthesis : Land, Ramsden, Riley, and Yoganathan (2003) provided insights into tautomerism and structure of dienophiles in the context of morphine synthesis, which could have implications in synthetic organic chemistry and pharmaceutical research (Land, Ramsden, Riley, & Yoganathan, 2003).

Antifungal Activity of Benzimidazole Derivatives : Qu, Li, Xing, and Jiang (2015) synthesized benzimidazol-2-ylcyanoketone oxime ethers containing morpholine moiety and tested their antifungal activities, demonstrating the potential application of such compounds in developing new antifungal agents (Qu, Li, Xing, & Jiang, 2015).

Safety and Hazards

Zukünftige Richtungen

The future directions for research on this compound could involve further investigation into its synthesis, reactivity, and potential applications. Given the interesting structure of this compound, it could be a valuable subject for research in medicinal chemistry, materials science, and other fields .

Eigenschaften

IUPAC Name |

2-[3-[(4-methoxyphenyl)methyl]-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanylacetonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O3S/c1-28-18-5-2-16(3-6-18)15-26-21(27)19-14-17(25-9-11-29-12-10-25)4-7-20(19)24-22(26)30-13-8-23/h2-7,14H,9-13,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFWHWGVQKRLACE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC(=C3)N4CCOCC4)N=C2SCC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2598098.png)

![[3-(2-Methoxyphenyl)-1,4-thiazepan-4-yl]-(oxiran-2-yl)methanone](/img/structure/B2598107.png)

![N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamide](/img/structure/B2598110.png)

![2-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-methoxyethanamine](/img/structure/B2598113.png)

![2-{4-[(5-Chloropyrimidin-2-yl)amino]cyclohexyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one](/img/structure/B2598114.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone](/img/structure/B2598117.png)

![3-(2-chloro-6-fluorophenyl)-2-cyano-N-[3-(piperidine-1-sulfonyl)phenyl]prop-2-enamide](/img/structure/B2598121.png)